molecular formula C16H13N3O4S B2988834 N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide CAS No. 476295-59-7

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Cat. No.: B2988834
CAS No.: 476295-59-7
M. Wt: 343.36
InChI Key: CFLQAGRMIRSSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a chemical compound with the molecular formula C16H13N3O4S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-1,3-benzothiazol-2-yl derivatives: Compounds with similar structures but different substituents at the 2-position.

    Phenoxypropanamide derivatives: Compounds with variations in the benzothiazole ring or the phenoxypropanamide moiety.

Uniqueness

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is unique due to the combination of the nitrobenzothiazole and phenoxypropanamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-15(8-9-23-12-4-2-1-3-5-12)18-16-17-13-7-6-11(19(21)22)10-14(13)24-16/h1-7,10H,8-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLQAGRMIRSSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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